2-Ethylhexyl 3-(dodecylthio)propionate
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Overview
Description
2-Ethylhexyl 3-(dodecylthio)propionate is a chemical compound with the molecular formula C23H46O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(dodecylthio)propionate typically involves the esterification of 3-(dodecylthio)propionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-(dodecylthio)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Scientific Research Applications
2-Ethylhexyl 3-(dodecylthio)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of lubricants, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-(dodecylthio)propionate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The thioether group can undergo oxidation to form reactive intermediates, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate
- 2-Ethylhexyl 3-(dodecylthio)propanoate
Uniqueness
2-Ethylhexyl 3-(dodecylthio)propionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its long alkyl chain and thioether group contribute to its hydrophobic nature and reactivity, making it suitable for various applications .
Properties
CAS No. |
93918-94-6 |
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Molecular Formula |
C23H46O2S |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
2-ethylhexyl 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C23H46O2S/c1-4-7-9-10-11-12-13-14-15-16-19-26-20-18-23(24)25-21-22(6-3)17-8-5-2/h22H,4-21H2,1-3H3 |
InChI Key |
IHZZQTXEGJYUKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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